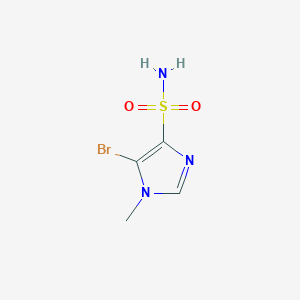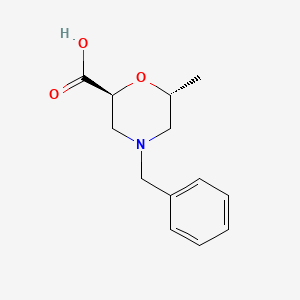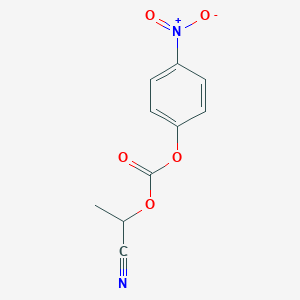
Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- is a complex organic compound that features a benzimidazole moiety linked to a hydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- typically involves the reaction of 2-(1H-benzimidazol-2-yl)ethylamine with 2-methylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazinecarbothioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the hydrazinecarbothioamide group.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)ethylamine
- 2-methylphenyl isothiocyanate
- Benzimidazole derivatives
Uniqueness
Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- is unique due to the presence of both the benzimidazole and hydrazinecarbothioamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
78772-41-5 |
|---|---|
Molecular Formula |
C17H19N5S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[2-(1H-benzimidazol-2-yl)ethylamino]-3-(2-methylphenyl)thiourea |
InChI |
InChI=1S/C17H19N5S/c1-12-6-2-3-7-13(12)21-17(23)22-18-11-10-16-19-14-8-4-5-9-15(14)20-16/h2-9,18H,10-11H2,1H3,(H,19,20)(H2,21,22,23) |
InChI Key |
KZSRBZAPQQHVGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione](/img/structure/B15216312.png)

![N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15216322.png)
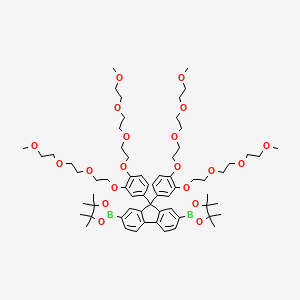

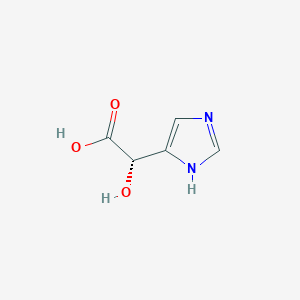


![N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide](/img/structure/B15216371.png)


